N-(4-methoxybenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Molecular weight Physicochemical property Lead optimization

This pyridazinone-acetamide features a differentiated 4-methoxybenzyl and 4-methylphenyl substitution pattern critical for SAR studies. Its unique HBA/HBD profile (4/1 vs. analog 3/2) directly impacts binding interactions, solubility, and permeability. Procuring generic analogs risks invalidating screening data and wasting resources. Ensure your COX, kinase, or PDE inhibitor programs sample this precise chemotype for QSAR model validation.

Molecular Formula C21H21N3O3
Molecular Weight 363.417
CAS No. 1291851-86-9
Cat. No. B2388560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
CAS1291851-86-9
Molecular FormulaC21H21N3O3
Molecular Weight363.417
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)OC
InChIInChI=1S/C21H21N3O3/c1-15-3-7-17(8-4-15)19-11-12-21(26)24(23-19)14-20(25)22-13-16-5-9-18(27-2)10-6-16/h3-12H,13-14H2,1-2H3,(H,22,25)
InChIKeyNBSPMWVYBBISJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxybenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (CAS 1291851-86-9): Chemical Identity and Research Procurement Context


N-(4-Methoxybenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic pyridazinone-acetamide derivative (molecular formula C₂₁H₂₁N₃O₃, exact mass 363.40986 g/mol) [1]. Its core scaffold integrates a 4-methoxybenzyl group on the acetamide nitrogen and a 4-methylphenyl substituent at the 3-position of the pyridazinone ring. This substitution pattern distinguishes it from numerous closely related screening-library analogs. Pyridazinone derivatives are recognized for diverse pharmacological activities, including analgesic, anti-inflammatory, anticancer, and enzyme-inhibitory effects [2], making the compound a candidate for early-stage drug discovery and chemical biology probe development.

Why Close Analogs Cannot Substitute for N-(4-Methoxybenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide in Research Procurement


Pyridazinone acetamides are highly sensitive to substituent variation. In a systematic study of structurally diverse amide derivatives, compounds differing only in the N-amide substituent exhibited analgesic and anti-inflammatory activities ranging from equipotent to reference drugs (aspirin, indomethacin) to nearly inactive [1]. The simultaneous presence of the 4-methoxybenzyl and 4-methylphenyl groups in the target compound creates a unique physicochemical and steric profile that cannot be replicated by generic analogs. Key properties – molecular weight, hydrogen-bond donor/acceptor count, and lipophilicity – shift measurably even with single-atom changes (e.g., methyl → phenyl at position 3), directly impacting solubility, permeability, and target engagement. Procurement of a "close analog" without verifying these differentiating parameters risks invalidating structure–activity relationship (SAR) hypotheses and wasting screening resources.

Quantitative Differentiation of N-(4-Methoxybenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (CAS 1291851-86-9) Against Structurally Closest Analogs


Molecular Weight Comparison: Target Compound vs. 3-Methyl and 3-Phenyl Pyridazinone Acetamide Analogs

The target compound (C₂₁H₂₁N₃O₃) has an exact molecular mass of 363.41 g/mol [1], representing an intermediate value between the lighter 3-methyl analog N-(4-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide (C₁₅H₁₇N₃O₃, calculated MW 287.31 g/mol) [2] and the heavier 3-phenyl analog N-(4-methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (experimental MW 401.21 g/mol) . The target compound therefore offers a molecular size that potentially balances passive membrane permeability (favored by lower MW) with sufficient surface area for target binding (favored by higher MW), relative to the extremes represented by the methyl and phenyl analogs.

Molecular weight Physicochemical property Lead optimization

Hydrogen-Bond Donor/Acceptor Profile Differentiation: Target Compound vs. 3-Phenyl Analog

The target compound possesses 4 hydrogen-bond acceptors (HBA: two carbonyl oxygens, pyridazinone ring nitrogen, methoxy oxygen) and 1 hydrogen-bond donor (HBD: amide N–H), derived from its molecular structure (C₂₁H₂₁N₃O₃) [1]. In contrast, the 3-phenyl analog N-(4-methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide has a measured profile of 3 HBA and 2 HBD . The reduced HBD count of the target compound (Δ = −1) and increased HBA count (Δ = +1) alters the polarity and hydrogen-bonding capacity, which can influence aqueous solubility, target active-site complementarity, and off-target binding profiles.

Hydrogen bonding Drug-likeness Target engagement

Class-Level Anti-Inflammatory Activity Inference: Pyridazinone Acetamide Scaffold Equipotency to Indomethacin

Structurally related pyridazinone acetamides have demonstrated anti-inflammatory activity equivalent to the reference NSAID indomethacin in the carrageenan-induced hind paw edema model. In a published study, compounds 7c, 7d, and 7k from a series of [6-(3,5-dimethyl-4-chloropyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetamides exhibited anti-inflammatory efficacy equipotent to indomethacin, while other amide derivatives in the same series showed substantially lower activity [1]. This demonstrates that the pyridazinone acetamide scaffold is intrinsically capable of potent anti-inflammatory activity, but that the specific substituent pattern – including the amide N-substituent and the 3-position heteroaryl/aryl group – is the critical determinant of whether that potential is realized. The target compound's unique combination of 4-methoxybenzyl and 4-methylphenyl substituents differentiates it from the published active analogs, warranting empirical evaluation rather than assumption of class-level equivalence.

Anti-inflammatory NSAID Cyclooxygenase In vivo pharmacology

Recommended Research and Industrial Application Scenarios for N-(4-Methoxybenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (CAS 1291851-86-9)


Procurement for Focused Screening Libraries Targeting Inflammation or Kinase Pathways

The pyridazinone acetamide scaffold is associated with anti-inflammatory activity, including equipotency to indomethacin in specific analogs [Section 3, Evidence 3]. The target compound's unique 4-methoxybenzyl and 4-methylphenyl substitution pattern positions it as a candidate for focused screening libraries aimed at identifying novel COX inhibitors, kinase inhibitors, or phosphodiesterase modulators. Its intermediate molecular weight (363.41 g/mol) and favorable HBA/HBD profile [Section 3, Evidence 1 & 2] support inclusion in cell-based phenotypic screens where permeability and solubility are critical. Procurement of this specific compound ensures that the SAR space around the 3-position aryl and N-amide substituent is adequately sampled. [1]

Structure–Activity Relationship (SAR) Studies in Pyridazinone-Based Drug Discovery Programs

The target compound serves as a key intermediate SAR probe between the minimal 3-methyl analog (MW 287.31) and the bulkier 3-phenyl analog (MW 401.21) [Section 3, Evidence 1]. Medicinal chemistry teams can use this compound to systematically evaluate the impact of the 4-methylphenyl group on target potency, selectivity, and ADME properties relative to unsubstituted phenyl or smaller alkyl substituents. The altered hydrogen-bond donor/acceptor count (HBA 4, HBD 1) relative to the 3-phenyl analog (HBA 3, HBD 2) [Section 3, Evidence 2] provides a specific hypothesis for differential binding interactions that can be tested experimentally. [1]

Computational Chemistry and QSAR Model Training Data Point

The compound's distinct physicochemical parameters (MW, HBA/HBD count) and its position within a homologous series of pyridazinone acetamides make it a valuable data point for quantitative structure–activity relationship (QSAR) model training. The intermediate molecular weight and unique combination of substituents add diversity to training sets used for predicting anti-inflammatory activity, solubility, or permeability. Computational chemists can leverage the quantitative differences established in Section 3 to validate predictive models of ADME properties across the pyridazinone chemical space. [2]

Chemical Biology Probe for Target Identification Studies

When equipped with an appropriate affinity tag or photo-crosslinking moiety (via the synthetically accessible acetamide or methoxybenzyl positions), the target compound can serve as a chemical biology probe for identifying protein targets of the pyridazinone acetamide chemotype. The specific substitution pattern differentiates it from other probes in the same family, enabling comparative proteomics experiments to map how changes at the 3-position and N-amide group alter target engagement profiles. [2]

Quote Request

Request a Quote for N-(4-methoxybenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.